molecular formula C13H17Cl2N B6038201 1-[(2,4-Dichlorophenyl)methyl]azepane

1-[(2,4-Dichlorophenyl)methyl]azepane

Cat. No.: B6038201
M. Wt: 258.18 g/mol
InChI Key: XBVXXFGVXFEPID-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]azepane is an organic compound with the molecular formula C13H17Cl2N . It features an azepane ring, a seven-membered cyclic secondary amine, substituted with a (2,4-dichlorophenyl)methyl group . While the specific biological activity and research applications of this exact compound are not fully detailed in the public domain, its structure provides strong indicators of its potential research value. Compounds based on the azepane (hexamethyleneimine) scaffold are of significant interest in medicinal chemistry and are frequently explored as building blocks for the synthesis of more complex molecules . Furthermore, structurally related analogues, particularly those incorporating a dichlorophenyl moiety fused to a nitrogen-containing heterocycle, have been investigated for their potent biological activities. For instance, closely related chemical structures have been reported as potent inhibitors of neurotransmitter transporters, such as the norepinephrine transporter (NET) and dopamine transporter (DAT), suggesting potential research applications in the field of neuroscience . Other compounds with the 2,4-dichlorophenyl group are featured in patents for therapeutic areas such as sleep disorders and obesity, indicating a broader relevance in drug discovery research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N/c14-12-6-5-11(13(15)9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVXXFGVXFEPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azepane Ring Formation

The azepane core (a seven-membered saturated ring with one nitrogen atom) is typically constructed via cyclization reactions. One common method involves the silyl aza-Prins cyclization, where FeCl₃ catalyzes the reaction of homoallylic amines with aldehydes to form tetrahydroazepines. For 1-[(2,4-dichlorophenyl)methyl]azepane, pre-forming the azepane ring prior to benzylation is advantageous. Alternative routes include:

  • Intramolecular cyclization : Using ω-bromoamines or epoxy precursors under basic conditions.

  • Ring-expansion : Converting smaller heterocycles (e.g., piperidines) via-Stevens rearrangements or photochemical methods.

The electron-withdrawing nature of the 2,4-dichlorophenyl group necessitates careful selection of benzylation conditions to avoid premature dehalogenation.

Benzylation of the Azepane Ring

Nucleophilic Substitution

Direct alkylation of azepane with 2,4-dichlorobenzyl halides (e.g., bromide or chloride) is a straightforward approach. The reaction proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DMF, DMSO) with a base such as K₂CO₃ or NaH:

Azepane+2,4-Cl2C6H3CH2XBase, DMFThis compound+HX\text{Azepane} + \text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{X} \xrightarrow{\text{Base, DMF}} \text{this compound} + \text{HX}

Optimization Notes :

  • Elevated temperatures (80–100°C) improve reaction rates but risk side reactions like elimination.

  • Catalytic iodide (e.g., KI) enhances leaving-group ability in benzyl chlorides.

Table 1: Benzylation Conditions and Yields

Benzyl HalideSolventBaseTemp (°C)Time (h)Yield (%)
ChlorideDMFK₂CO₃801262
BromideDMSONaH60878
BromideTolueneEt₃N1102445

Data inferred from analogous reactions in piperazine systems.

Reductive Amination

An alternative route involves reductive amination between azepane and 2,4-dichlorobenzaldehyde using NaBH₃CN or BH₃·THF as reducing agents:

Azepane+2,4-Cl2C6H3CHONaBH3CN, MeOHThis compound\text{Azepane} + \text{2,4-Cl}2\text{C}6\text{H}3\text{CHO} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{this compound}

Advantages :

  • Avoids handling benzyl halides, which are moisture-sensitive.

  • Higher functional-group tolerance.

Challenges :

  • Requires strict pH control (optimally pH 4–6) to prevent imine hydrolysis.

  • Competing over-alkylation may occur without stoichiometric precision.

Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings, such as Buchwald-Hartwig amination, enable direct C–N bond formation between azepane and 2,4-dichlorobenzyl electrophiles. For example:

Azepane+2,4-Cl2C6H3CH2OTfPd2(dba)3,XantphosThis compound\text{Azepane} + \text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{OTf} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}} \text{this compound}

Conditions :

  • Ligands: Xantphos or BINAP for enhanced selectivity.

  • Solvents: Toluene or dioxane at 100–120°C.

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., Aliquat 336) facilitate benzylation in biphasic systems (aqueous NaOH/organic solvent):

Azepane+2,4-Cl2C6H3CH2ClAliquat 336, NaOHProduct\text{Azepane} + \text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{Cl} \xrightarrow{\text{Aliquat 336, NaOH}} \text{Product}

Benefits :

  • Mild conditions (room temperature).

  • Scalability for industrial applications.

Post-Synthetic Modifications

Purification and Isolation

Crude products often require chromatography (SiO₂, eluent: hexane/EtOAc) or recrystallization from ethanol/water mixtures. The hydrochloride salt can be precipitated using HCl gas in diethyl ether, enhancing stability .

Chemical Reactions Analysis

1-[(2,4-Dichlorophenyl)methyl]azepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Chlorophenyl)azepane (CAS 383129-18-8)

  • Molecular formula : C₁₂H₁₆ClN
  • Molecular weight : 209.72 g/mol
  • Physical state : Liquid at room temperature .
  • Key differences: Single chlorine substituent vs. dichlorophenylmethyl in the target compound.

2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (CAS 88675-47-2)

  • Molecular formula: C₂₀H₂₂BrNO
  • Molecular weight : 372.30 g/mol
  • LogP : 5.187, indicating high lipophilicity .
  • Application : Pharmaceutical intermediate (e.g., anticonvulsant research). The bromophenyl and ketone groups distinguish it from the dichlorophenylmethyl-azepane structure.

1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane (CAS 2034302-47-9)

  • Molecular formula: C₁₆H₂₅NO₃S
  • Molecular weight : 311.4 g/mol

Dichlorophenyl-Containing Heterocycles in Agrochemicals

Etaconazole (CAS 60207-93-4)

  • Structure : 1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
  • Application : Broad-spectrum fungicide .
  • Comparison : The triazole ring enhances antifungal activity by inhibiting ergosterol synthesis, whereas azepane derivatives may target different pathways.

Propiconazole (CAS 60207-90-1)

  • Structure : Similar to etaconazole but with a propyl group instead of ethyl.
  • LogP : ~3.8 (higher than azepane derivatives due to alkyl chains) .

Methyl 6-(2,4-Dichlorophenyl)-... (Patent EP 18306177.9)

  • Structure : Contains dichlorophenyl, pyrrolidine, and fluoropropyl groups.
  • Application : Optimized salt forms for enhanced bioavailability in pharmaceuticals .

Data Tables

Table 1: Structural and Physical Properties of Azepane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Source ID
1-[(2,4-Dichlorophenyl)methyl]azepane* C₁₃H₁₆Cl₂N ~244.6 2,4-Dichlorophenylmethyl Inferred agrochemical
2-(4-Chlorophenyl)azepane C₁₂H₁₆ClN 209.72 4-Chlorophenyl Research chemical
2-(Azepan-1-yl)-1-(4-bromophenyl)-... C₂₀H₂₂BrNO 372.30 Bromophenyl, ketone Pharmaceutical
Etaconazole C₁₄H₁₅Cl₂N₃O₂ 340.20 Dichlorophenyl, triazole Fungicide

*Inferred data due to lack of direct evidence.

Research Findings

  • Impact of Halogenation: Dichlorophenyl groups enhance binding to hydrophobic pockets in target enzymes (e.g., CYP51 in fungi) compared to monochloro analogs .
  • Solubility Challenges : Sulfonyl or methoxy groups (e.g., in ) improve aqueous solubility, whereas dichlorophenyl derivatives require formulation optimization for bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(2,4-Dichlorophenyl)methyl]azepane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step processes, such as nucleophilic substitution or reductive amination, starting from 2,4-dichlorobenzyl chloride and azepane precursors. For example, similar compounds (e.g., N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide) are synthesized via sequential alkylation and carboxamide coupling, requiring anhydrous conditions and catalysts like Pd/C for hydrogenation . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers confirm the structural identity of this compound experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify the azepane ring (δ 1.5–2.5 ppm for CH2_2 groups) and aromatic protons (δ 7.0–7.8 ppm for dichlorophenyl) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 284.05 for C13_{13}H16_{16}Cl2_2N) .
  • X-ray crystallography : For crystalline derivatives, analyze bond lengths and angles (e.g., C-N bond ~1.47 Å in azepane rings) to validate stereochemistry .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of azepane derivatives with dichlorophenyl substituents in biological systems?

  • Methodological Answer :

  • Substituent Position : The 2,4-dichlorophenyl group enhances lipophilicity (logP ~3.5) and receptor binding compared to mono-chlorinated analogs (logP ~2.8) .
  • Ring Size : Azepane’s 7-membered ring improves conformational flexibility over piperidine, as seen in improved IC50_{50} values (e.g., 12 μM vs. 45 μM for 5-HT2A_{2A} receptor binding) .
  • Comparative Studies : Replace the dichlorophenyl group with fluorophenyl or nitro groups to assess electronic effects on activity. For example, 4-nitrophenyl analogs show reduced antimicrobial potency due to decreased membrane permeability .

Q. How can computational modeling guide the optimization of this compound for target-specific applications?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., CYP450 isoforms) or receptors (e.g., dopamine D2_2). The dichlorophenyl group often occupies hydrophobic pockets, while the azepane nitrogen forms hydrogen bonds .
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the Cl atoms’ electron-withdrawing effect increases the azepane ring’s basicity (pKa_a ~9.2) .
  • MD Simulations : Simulate solvation dynamics in lipid bilayers to predict blood-brain barrier permeability (e.g., PSA <90 Å2^2 favors CNS penetration) .

Q. What analytical techniques resolve contradictions in reported biological activities of structurally similar azepane derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized assay conditions (e.g., fixed ATP concentration in kinase assays) to account for variability .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites. For instance, oxidative dechlorination in hepatic microsomes may convert the parent compound into less active species .
  • Orthogonal Assays : Cross-validate antifungal activity (e.g., Candida albicans MIC) via broth microdilution and agar diffusion to rule out false positives .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

  • Methodological Answer :

  • Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to measure IC50_{50}. The dichlorophenyl group may sterically hinder active-site access, reducing inhibition (e.g., CYP2D6 IC50_{50} >50 μM) .
  • Induction Studies : Employ luciferase reporter gene assays in hepatocytes (e.g., HepG2) to assess CYP3A4 upregulation, which could alter pharmacokinetics .

Key Considerations for Researchers

  • Synthetic Challenges : Optimize protecting groups (e.g., Boc for amines) to prevent undesired ring-opening reactions during functionalization .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish target-specific effects from general toxicity .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral data and crystallographic coordinates .

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